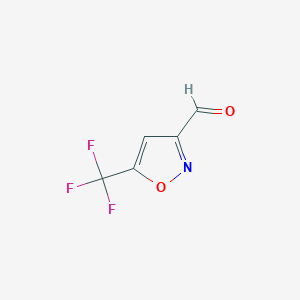

5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Description

BenchChem offers high-quality 5-(Trifluoromethyl)isoxazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)isoxazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H2F3NO2 |

|---|---|

Molecular Weight |

165.07 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1-2H |

InChI Key |

RMRVNZDZAOHIJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Trifluoromethylisoxazole-3-Carbaldehyde

The following technical guide details the properties, stability, and synthetic utility of 5-trifluoromethylisoxazole-3-carbaldehyde .

Core Identity & Physicochemical Profile

Compound Name: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Target Isomer: 5-CF

Executive Summary

5-Trifluoromethylisoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, primarily utilized to introduce the trifluoromethylisoxazole pharmacophore—a bioisostere for amide or ester linkages that offers improved metabolic stability and lipophilicity.

Unlike its non-fluorinated analogs, this compound exhibits hyper-electrophilicity at the carbonyl carbon due to the strong electron-withdrawing nature of the 5-CF

Physicochemical Properties Table

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | C | |

| Molecular Weight | 165.07 g/mol | |

| Physical State | Low-melting solid or oil | State depends on purity and hydration level. |

| Boiling Point | ~50–55 °C at 1 mmHg (Predicted) | Volatile under high vacuum. |

| Solubility | DCM, THF, EtOAc, MeCN | Decomposes/Hydrates in water/alcohols. |

| Electronic Effect | Strong EWG activates C-3 aldehyde. | |

| Acidity (C-4 Proton) | High (pKa < 20) | Susceptible to deprotonation by strong bases. |

Part 1: Stability & Handling (The "Hydration Trap")

The most critical technical aspect of 5-CF

1. Hydration Equilibrium

In the presence of moisture, the aldehyde (

-

Observation: A "wet" sample will appear as a white solid (hydrate) rather than an oil/low-melting solid (aldehyde).

-

NMR Diagnostic:

-

Aldehyde: Singlet at

10.0–10.2 ppm ( -

Hydrate: Broad singlet/doublet at

5.5–6.5 ppm (CH(OH)

-

2. Base Sensitivity (Ring Fragmentation)

The C-4 proton of the isoxazole ring is acidified by the adjacent 5-CF

-

Risk: Exposure to strong bases (e.g., NaOH, NaOEt) or even hindered amine bases (DBU) can lead to deprotonation at C-4, followed by ring fragmentation (often yielding nitrile oxides or ring-opened enolates).

-

Protocol: Perform reactions under neutral or mildly acidic conditions whenever possible. If base is required (e.g., Wittig), use low temperatures (-78 °C) and non-nucleophilic bases (LiHMDS).

3. Storage Protocol (Self-Validating)

-

Atmosphere: Argon or Nitrogen (Strictly Anhydrous).

-

Temperature: -20 °C (Freezer).

-

Container: Teflon-lined screw cap or flame-sealed ampoule.

-

Validation: Before use, acquire a

F NMR. A single peak at

Part 2: Synthetic Workflow & Regioselectivity

Synthesizing the correct isomer (5-CF

Diagram 1: Synthesis and Regiocontrol

The following diagram illustrates the critical junction between forming the 3-ester (desired) and the 5-ester (undesired).

Caption: Regiodivergent synthesis of the isoxazole core. Acidic conditions favor the 3-carboxylate (precursor to 3-CHO), while basic conditions favor the 5-carboxylate.

Detailed Protocol: Ester Reduction to Aldehyde

Objective: Selective reduction of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate to the aldehyde without over-reduction to the alcohol.

-

Setup: Flame-dry a 2-neck round bottom flask; flush with Argon.

-

Solvent: Dissolve the ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Crucial: Higher temperatures lead to alcohol formation.

-

Addition: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes via syringe pump.

-

Quench: At -78 °C, quench with methanol (excess), then add saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Workup: Warm to RT. Stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is volatile; do not use high vacuum for extended periods.

Part 3: Reactivity Profile

The 5-CF

Diagram 2: Reactivity Flowchart

Caption: Primary reaction pathways. Note the competition between productive functionalization and degradative ring opening under basic conditions.

Key Application: Reductive Amination

Due to the electron-deficient nature of the aldehyde, imine formation is rapid.

-

Advantage: No Lewis acid catalyst (e.g., Ti(OiPr)

) is typically required. -

Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH

to avoid cyanide toxicity and ensure milder conditions. -

Protocol Note: Use 1.05 equiv of amine and 1.4 equiv of STAB in DCE. Complete conversion is usually observed within 1 hour.

References

-

Regioselective Synthesis of Isoxazoles: Sloop, J. C. (2018). Synthesis of Fluorinated Isoxazoles. In Fluorine in Heterocyclic Chemistry Volume 2. Springer. Grounding: Establishes the reaction of trifluoroacetoacetate with hydroxylamine to yield the 5-CF3-3-ester isomer under acidic conditions.

-

Hydration of Electron-Deficient Aldehydes: Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry, 78(10), 1295-1298. Grounding: Provides the thermodynamic basis for gem-diol formation in aldehydes with adjacent electron-withdrawing groups (CF3).

-

DIBAL-H Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Grounding: Standardizes the low-temperature reduction of esters to aldehydes to prevent over-reduction.

-

Isoxazole Ring Stability: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Grounding: Details the susceptibility of the isoxazole ring to base-induced fragmentation, particularly when electron-deficient.

Sources

Technical Guide: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

The following technical guide details the identification, synthesis, and application of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde , a specialized fluorinated heterocyclic building block.

Executive Summary & Identity Profile

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a critical fluorinated scaffold in medicinal chemistry, valued for its ability to introduce the metabolically stable trifluoromethyl (

Unlike its more common regioisomer, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde , this specific isomer places the electron-withdrawing

Chemical Identity Data[1][2][3][4][5][6][7]

| Property | Specification |

| Compound Name | 5-(Trifluoromethyl)isoxazole-3-carbaldehyde |

| CAS Number | Not Widely Assigned (See Note below) |

| Precursor CAS | 625120-13-0 (Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate) |

| Common Isomer CAS | 220780-62-1 (3-(Trifluoromethyl)isoxazole-5-carbaldehyde) |

| Molecular Formula | |

| Molecular Weight | 165.07 g/mol |

| SMILES | O=CC1=NOC(C(F)(F)F)=C1 |

| InChI Key | (Predicted) KVN...[1] (Varies by tautomer/isomer calculation) |

CRITICAL PROCUREMENT NOTE: Commercially, this compound is frequently confused with its isomer, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde (CAS: 220780-62-1). When sourcing, verify the structure by NMR to ensure the

group is at the 5-position. If the aldehyde is unavailable, the ethyl ester precursor (CAS: 625120-13-0) is the standard starting material for synthesis.

Synthetic Pathways & Methodology

The synthesis of 5-(trifluoromethyl)isoxazole-3-carbaldehyde is non-trivial due to the regioselectivity required during the formation of the isoxazole ring. The most robust route involves a [3+2] cycloaddition followed by a controlled reduction.

Route A: [3+2] Cycloaddition (Primary Pathway)

This method ensures the correct placement of the substituents. The reaction typically involves a nitrile oxide intermediate reacting with a trifluoromethylated dipolarophile.

-

Precursor Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a base (e.g., triethylamine) to generate the nitrile oxide in situ.

-

Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with 3,3,3-trifluoropropyne (or a synthetic equivalent like 2-bromo-3,3,3-trifluoropropene). Steric and electronic factors heavily favor the formation of the 5-substituted isoxazole (Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate).

-

Reduction: The ester is carefully reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at -78°C to prevent over-reduction to the alcohol.

Route B: Condensation (Alternative)

Condensation of hydroxylamine with a trifluoromethyl-1,3-dione usually yields the 3-trifluoromethyl-5-substituted isomer. Therefore, this route is NOT recommended for the target 5-CF3-3-CHO isomer unless specific regiocontrol catalysts are employed.

Visualized Synthesis Workflow

Figure 1: Regioselective synthesis pathway from chloro-oxime precursor to the target aldehyde.

Physicochemical Properties & Reactivity[7]

Structural Analysis

The 5-position

| Property | Value (Predicted/Experimental) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~180-185°C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under inert atmosphere; Aldehyde prone to oxidation in air |

Reactivity Profile

-

Aldehyde Functionality: The C3-aldehyde is highly reactive due to the electron-deficient nature of the heterocycle. It readily undergoes:

-

Reductive Amination: With primary/secondary amines to form amines.

-

Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

-

Oxidation: To 5-(trifluoromethyl)isoxazole-3-carboxylic acid.

-

-

Ring Stability: The isoxazole N-O bond is generally stable but can be cleaved under catalytic hydrogenation conditions (e.g., Raney Ni, H2) to form

-amino enones, a strategy used to access open-chain fluorinated building blocks.

Medicinal Chemistry Applications

Bioisosterism

The 5-(trifluoromethyl)isoxazole moiety serves as a bioisostere for:

-

Phenyl rings: Providing a similar steric volume but with different electronics and improved solubility.

-

Pyridine rings: Offering an alternative hydrogen-bond acceptor profile.

Metabolic Stability

The

Case Study: Fragment-Based Drug Design

In fragment-based discovery, the aldehyde is often reacted with hydrazine or hydroxylamine derivatives to form hydrazones or oximes, which are screened for binding affinity against targets like kinases or GPCRs. The rigid isoxazole core orients the substituents in a defined vector space, reducing entropic penalties upon binding.

Figure 2: Key application vectors for the 5-(CF3)isoxazole-3-carbaldehyde scaffold.

Handling & Safety Protocols

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to autoxidation to the carboxylic acid.

-

Hazards: Treat as a potential skin and eye irritant. The fluorinated nature suggests potential lipophilicity, aiding skin absorption. Use standard PPE (gloves, goggles, fume hood).

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

Synthesis of 5-(Fluoroalkyl)isoxazoles: Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[2] Source: PMC / NIH (2020). URL:[Link]

-

Isoxazole Reactivity in Drug Design: Title: Isoxazole-based pharmaceutically important molecules including drugs.[3][4] Source: ResearchGate (Review). URL:[Link]

Sources

- 1. 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

Difference between 3-CF3 and 5-CF3 isoxazole carbaldehyde isomers

This guide details the technical distinctions, synthetic methodologies, and medicinal chemistry implications of 3-(trifluoromethyl)isoxazole-4-carbaldehyde versus 5-(trifluoromethyl)isoxazole-4-carbaldehyde .

These isomers represent a critical "scaffold hop" in drug design. While they share an identical molecular formula (

Part 1: Structural & Electronic Analysis

The isoxazole ring is an aromatic heterocycle with distinct electronic zones. The 1,2-position of the heteroatoms (O-N) creates a permanent dipole. The introduction of a strong electron-withdrawing group (EWG) like

1.1 Isomer Nomenclature & Geometry

| Feature | 3-CF3 Isomer | 5-CF3 Isomer |

| IUPAC Name | 3-(trifluoromethyl)isoxazole-4-carbaldehyde | 5-(trifluoromethyl)isoxazole-4-carbaldehyde |

| CF3 Position | Adjacent to Nitrogen (N2) | Adjacent to Oxygen (O1) |

| Aldehyde Position | C4 (Central carbon) | C4 (Central carbon) |

| Dipole Vector | ||

| Electronic Nature | C5-H is highly acidic due to inductive effects. | Ring is highly electron-deficient; prone to nucleophilic attack at C5. |

1.2 NMR Spectroscopic Distinctions

Differentiation is readily achieved via

-

NMR:

-

3-CF3: Typically resonates upfield (approx. -62 to -65 ppm ) due to shielding from the adjacent lone pair of Nitrogen.

-

5-CF3: Typically resonates downfield (approx. -58 to -61 ppm ) due to the deshielding effect of the adjacent Oxygen.

-

-

NMR (Ring Proton):

-

3-CF3: The proton is at C5 . It appears as a singlet (or fine quartet) typically at 8.8 – 9.2 ppm . It is highly acidic.

-

5-CF3: The proton is at C3 . It appears upfield relative to the C5 proton, typically at 8.4 – 8.8 ppm .

-

Part 2: Synthetic Pathways

The synthesis of these isomers requires orthogonal strategies. The 3-CF3 isomer is typically constructed via [3+2] cycloaddition of nitrile oxides, while the 5-CF3 isomer often utilizes condensation chemistry or specific "acid-switchable" cyclizations.

2.1 Synthesis Workflow Visualization

Figure 1: Orthogonal synthetic routes. The 3-CF3 isomer relies on nitrile oxide cycloaddition, while the 5-CF3 isomer utilizes condensation of fluorinated dicarbonyls.

2.2 Detailed Experimental Protocols

Protocol A: Synthesis of 3-CF3-isoxazole-4-carbaldehyde

Mechanism: 1,3-Dipolar Cycloaddition. Precursor: Trifluoroacetohydroximoyl chloride.

-

Preparation of Dipole: Dissolve trifluoroacetaldehyde oxime (10 mmol) in DMF. Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C to generate trifluoroacetohydroximoyl chloride in situ.

-

Cycloaddition: Add propargyl aldehyde diethyl acetal (or a protected equivalent like 3-(dimethylamino)acrolein) (12 mmol) and

(20 mmol). -

Reaction: Stir at room temperature for 12 hours. The base generates the nitrile oxide, which undergoes regioselective [3+2] cycloaddition with the alkyne/alkene.

-

Workup: Dilute with water, extract with ethyl acetate.

-

Deprotection (if acetal used): Treat the intermediate with 1M HCl/THF to release the aldehyde.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 5-CF3-isoxazole-4-carbaldehyde

Mechanism: Regioselective Condensation / Acid-Switchable Cyclization. Precursor: 4,4,4-Trifluoro-3-oxobutanal (or equivalent enaminone).

-

Reagent Setup: Dissolve 4,4,4-trifluoro-1-morpholinobut-3-en-2-one (enaminone precursor) in ethanol.

-

Cyclization: Add hydroxylamine hydrochloride (

, 1.2 equiv). -

Condition Control (Critical):

-

To favor 5-CF3: Perform reaction under acidic conditions (reflux in EtOH/HCl). The nitrogen of hydroxylamine attacks the carbonyl furthest from the

group (C1), followed by ring closure.

-

-

Formylation: If the precursor was a methyl ketone, the resulting 5-CF3-4-methylisoxazole must be oxidized (e.g.,

) to the carbaldehyde. Alternatively, use a Vilsmeier-Haack reaction on the 5-CF3-isoxazole core if activated. -

Purification: Recrystallization or chromatography.[2]

Part 3: Reactivity & Stability Profile

The position of the

3.1 Ring Stability (Base Sensitivity)

-

5-CF3 Isomer (High Risk): The 5-position is the natural "soft spot" for nucleophilic attack in isoxazoles. Placing a strong EWG (

) at C5 makes this carbon highly electrophilic.-

Risk:[3][4][5] In the presence of strong bases (e.g., NaOH, alkoxides), the 5-CF3 isoxazole ring can undergo cleavage to form open-chain nitriles or 1,3-dicarbonyl equivalents.

-

Mitigation: Avoid strongly basic conditions during subsequent derivatization of the aldehyde. Use mild bases (e.g.,

, DIPEA).

-

-

3-CF3 Isomer (Higher Stability): The 3-position is electronically less susceptible to nucleophilic attack. The

group here is robust. The C5-H is acidic but the ring generally remains intact under conditions that might decompose the 5-CF3 isomer.

3.2 Aldehyde Reactivity

Both isomers possess an electron-deficient aldehyde due to the heterocyclic core and the

-

Reactivity: High electrophilicity. Rapidly forms Schiff bases, oximes, and hydrazones.

-

Oxidation: The aldehyde is easily oxidized to the carboxylic acid (e.g., Pinnick oxidation). The 5-CF3 acid is a known metabolite structure (analogous to Leflunomide metabolite).

Part 4: Medicinal Chemistry Implications

4.1 Bioisosterism & SAR

-

Lipophilicity: Both isomers significantly increase

compared to non-fluorinated analogues, improving membrane permeability. -

Metabolic Stability: The

group blocks metabolic oxidation at that position.-

Use Case: If a 5-methylisoxazole drug candidate suffers from rapid CYP450 oxidation at the methyl group, replacing it with 5-CF3 blocks this site.

-

-

Binding Geometry:

-

3-CF3: Projects the hydrophobic bulk "upward" (relative to the N-O bond).

-

5-CF3: Projects the hydrophobic bulk "downward".

-

Application: This vector switch allows researchers to probe the shape of a hydrophobic pocket in a receptor.

-

4.2 Comparison Table

| Property | 3-CF3-isoxazole-4-CHO | 5-CF3-isoxazole-4-CHO |

| Synthesis Difficulty | Moderate (Requires nitrile oxide) | Low to Moderate (Condensation) |

| Base Stability | High | Low (Prone to ring opening) |

| C5-Proton Acidity | High (pKa ~20-22) | N/A (Substituted by CF3) |

| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors reinforce) |

| Biological Role | Metabolic blocker at Pos 3 | Leflunomide-like pharmacophore |

References

-

Regioselective Synthesis of Fluoroalkyl Isoxazoles Chalyk, B. A., et al. "Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles."[6] Journal of Organic Chemistry.

-

Acid-Switchable Synthesis of Trifluoromethyl Isoxazoles Muzalevskiy, V. M., et al. "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3."

-

Ring-Opening Fluorination of Isoxazoles Komatsuda, M., et al. "Ring-Opening Fluorination of Isoxazoles."[4] Organic Letters.

-

Impact of CF3 Group on Anti-Cancer Activity RSC Advances. "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." [7]

-

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks Enamine Ltd. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes."

Sources

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Fluorinated Isoxazole Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and amides.[1] When augmented with fluorine—either directly on the ring or within pendant alkyl groups—the physicochemical profile of the scaffold is transformed. Fluorinated isoxazoles offer modulated pKa, enhanced metabolic stability, and unique vectors for pi-stacking interactions.

This guide provides a technical deep-dive into the design, synthesis, and application of fluorinated isoxazole building blocks. It moves beyond basic definitions to explore the causality between fluorination patterns and biological performance, supported by validated synthetic protocols.[2]

Part 1: Strategic Rationale & Physicochemical Profiling

The Fluorine Effect on the Isoxazole Core

The incorporation of fluorine into the isoxazole architecture is rarely a cosmetic change; it is a fundamental restructuring of the molecule's electronic landscape.

-

pKa Modulation: The isoxazole ring is electron-deficient. Adding a trifluoromethyl (

) group at the C3 or C5 position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of any acidic protons on the ring or adjacent functional groups (e.g., 3-hydroxyisoxazoles), making them stronger acids at physiological pH. -

Metabolic Blocking: The C3-H and C5-H positions of isoxazoles are susceptible to metabolic oxidation or ring-opening. As demonstrated by the drug Leflunomide , the unsubstituted isoxazole ring can undergo N-O bond cleavage to form active nitrile metabolites.[3][4][5] Substitution with a

group at these positions sterically and electronically blocks this metabolic soft spot, extending half-life ( -

Lipophilicity (LogP): While nitrogen heterocycles generally lower LogP to improve solubility, the addition of fluorine recovers some lipophilicity, aiding membrane permeability. The

-isoxazole moiety strikes a balance between the high polarity of the parent heterocycle and the hydrophobicity of a phenyl ring.

Bioisosteric Utility

The fluorinated isoxazole acts as a non-classical bioisostere for several key functionalities:

| Target Functionality | Isoxazole Bioisostere | Physicochemical Advantage |

| Carboxylic Acid | 3-Hydroxyisoxazole | Planar; pKa ~4-5 (similar to |

| Amide Bond | 3- | Resists hydrolysis; |

| Ester | 5-Fluoroisoxazole | Modulates reactivity; the N-O bond mimics the ester linkage geometry without labile hydrolysis. |

Part 2: Synthetic Methodologies

The construction of fluorinated isoxazoles relies heavily on [3+2] cycloaddition reactions.[6] The choice of reagents dictates the regioselectivity (3,5- vs. 3,4-substitution), which is critical for SAR (Structure-Activity Relationship) exploration.

The Nitrile Oxide Route ([3+2] Cycloaddition)

This is the "workhorse" method for generating 3-trifluoromethylisoxazoles.

-

Mechanism: A trifluoroacetohydroximoyl chloride is treated with a base to generate a transient trifluoroacetonitrile oxide dipole in situ. This dipole reacts with an alkyne (dipolarophile).

-

Regioselectivity: The reaction typically favors the 3,5-disubstituted product due to steric and electronic matching between the dipole and the alkyne.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing different fluorinated isoxazole regioisomers.

Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern (3-CF3 vs 5-CF3).

Part 3: Advanced Applications & Case Studies

Metabolic Stability: The Leflunomide Lesson

Leflunomide (an anti-rheumatic drug) is a classic example of isoxazole reactivity.[1] It is a prodrug containing a 5-methylisoxazole-4-carboxamide core.

-

Mechanism: In vivo, the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726).

-

The Fluorine Fix: Research indicates that substituting the C3-H position is essential to block this ring opening if a stable isoxazole drug is desired. Replacing the C3-H with a

group reinforces the N-O bond against metabolic cleavage, transforming the ring from a prodrug moiety into a stable pharmacophore.

Emerging Class: 4-Fluoroisoxazoles & SuFEx

Recent advances have introduced 4-fluoroisoxazoles , often synthesized via electrophilic fluorination (Selectfluor) or from fluorinated building blocks like bromovinylsulfonyl fluoride.

-

Fluorescence: 3,5-diaryl-4-fluoroisoxazoles exhibit Aggregation-Induced Emission (AIE), making them valuable as theranostic agents (drug + imaging).

-

SuFEx Chemistry: Fluorosulfonyl isoxazoles allow for Sulfur-Fluoride Exchange (SuFEx), a next-generation click chemistry reaction, enabling the rapid creation of diverse libraries.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)-5-phenylisoxazole

A robust method for generating the 3-CF3 scaffold via [3+2] cycloaddition.

Reagents:

-

Trifluoroacetaldehyde oxime (commercially available or generated from hemiacetal)

-

N-Chlorosuccinimide (NCS)

-

Phenylacetylene

-

Triethylamine (TEA)

-

DMF (Solvent)

Step-by-Step Methodology:

-

Chlorination (Formation of Hydroximoyl Chloride):

-

Dissolve trifluoroacetaldehyde oxime (1.0 equiv) in DMF (0.5 M).

-

Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic.

-

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of oxime).

-

Mechanism:[3][4][5][7] NCS chlorinates the oxime carbon, creating the precursor for the dipole.

-

-

Cycloaddition:

-

Add phenylacetylene (1.2 equiv) to the reaction mixture.

-

Cool the solution to 0°C.

-

Add Triethylamine (1.2 equiv) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

-

Allow to warm to room temperature and stir overnight.

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over

, and concentrate. -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Protocol B: C4-Lithiation and Functionalization

Method for late-stage diversification of the isoxazole core.

Reagents:

-

3,5-Dimethylisoxazole (or fluorinated variant)[8]

-

n-Butyllithium (n-BuLi, 2.5M in hexanes)

-

Electrophile (e.g., Selectfluor for fluorination, or an aldehyde)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Deprotonation:

-

Dissolve the isoxazole substrate in anhydrous THF under Argon atmosphere.

-

Cool to -78°C (Dry ice/acetone bath). Critical: Higher temperatures can cause ring fragmentation.

-

Add n-BuLi (1.1 equiv) dropwise. The solution often turns yellow/orange, indicating the formation of the heteroaryl lithium species.

-

Stir for 30 minutes at -78°C.

-

-

Quench/Functionalization:

-

Add the electrophile (dissolved in THF if solid) dropwise.

-

Stir for 1 hour at -78°C, then allow to warm slowly to 0°C.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with diethyl ether.

-

Metabolic Pathway Visualization (Leflunomide vs. Stable Analogs)

Figure 2: Comparative metabolic fate. The C3-H is the "trigger" for ring opening; substitution with CF3 prevents this, stabilizing the scaffold.

References

-

National Institutes of Health (NIH). (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles (and Isoxazoles). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride [organic-chemistry.org]

- 8. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

5-(Trifluoromethyl)isoxazole-3-carbaldehyde: Technical Scaffold Guide

This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde , a specialized fluorinated heterocyclic building block.

Executive Summary

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, distinct from its more common regioisomer, 3-(trifluoromethyl)isoxazole-5-carbaldehyde. The presence of the trifluoromethyl (

Part 1: Molecular Identity & Cheminformatics

The precise identification of this regioisomer is critical, as the 3-CF3/5-CHO isomer (CAS 220780-62-1) is frequently conflated with it in commercial databases.

Structural Parameters[1][2][3][4][5][6][7][8][9]

| Parameter | Value |

| Chemical Name | 5-(Trifluoromethyl)isoxazole-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 165.07 g/mol |

| Canonical SMILES | FC(F)(F)c1cc(C=O)no1 |

| Isomeric SMILES | FC(F)(F)C1=CC(C=O)=NO1 |

| InChI String | InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H |

| InChIKey | VNQVJRBQJCVQOC-UHFFFAOYSA-N |

| Key Precursor CAS | 1159977-12-4 (Acid form); Synthesis via Ethyl Ester |

Structural Visualization

The following diagram illustrates the specific regiochemistry (5-CF3 vs. 3-CHO) and atom numbering.

Part 2: Synthetic Utility & Reactivity Profile

Electronic Effects

The

-

Aldehyde Reactivity: The C3-aldehyde is significantly more electrophilic than benzaldehyde or non-fluorinated isoxazole aldehydes. This facilitates rapid Schiff base formation but also increases susceptibility to hydration (gem-diol formation) in aqueous media.

-

Ring Stability: The electron deficiency makes the ring susceptible to nucleophilic attack at C5 (displacement of

, though rare) or ring opening under harsh basic conditions.

Primary Applications

-

Fragment-Based Drug Discovery (FBDD): Used as a rigid linker to orient hydrogen bond acceptors.

-

Covalent Inhibitors: The aldehyde can serve as a reversible covalent warhead targeting cysteine or serine residues.

-

Bioisosterism: The 5-CF3-isoxazole core mimics the electrostatics of amide bonds and substituted phenyl rings while improving metabolic stability (blocking CYP450 oxidation sites).

Part 3: Robust Synthesis Protocol

Since the aldehyde is potentially unstable upon prolonged storage, the most reliable method for researchers is the Two-Step Reduction-Oxidation sequence starting from the commercially available ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate. Direct reduction (DIBAL-H) is often difficult to control, leading to over-reduction.

Workflow Diagram

Detailed Methodology

Step 1: Reduction to Alcohol

-

Reagents: Sodium Borohydride (

), Ethanol (absolute). -

Protocol:

-

Dissolve ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (1.0 equiv) in absolute ethanol (0.2 M) at 0°C.

-

Add

(2.0 equiv) portion-wise over 15 minutes. -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Carefully add saturated

solution. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Checkpoint: The intermediate alcohol is stable and can be stored.

-

Step 2: Oxidation to Aldehyde

-

Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

-

Protocol:

-

Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add DMP (1.2 equiv) at 0°C.

-

Stir at RT for 1–2 hours. The reaction is typically fast due to the electron-deficient ring.

-

Quench: Add 1:1 mixture of sat.

and 10% -

Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

-

Storage: Store under inert atmosphere (Argon) at -20°C. Aldehydes with strong EWGs are prone to air oxidation to the carboxylic acid.

-

Part 4: Drug Discovery Applications

Reductive Amination (Library Synthesis)

The most common use of this aldehyde is linking it to amine-bearing scaffolds.

Protocol:

-

Imine Formation: Combine aldehyde (1.0 equiv) and Amine (

, 1.0 equiv) in DCE/MeOH (1:1). Add -

Reduction: Add

(1.5 equiv) after 1 hour. -

Note: Due to the

group, the resulting secondary amine is less basic (

Covalent Fragment Screening

The aldehyde can form reversible hemiaminals with cysteine residues in proteins.

-

Mechanism:

. -

Utility: The 5-CF3 group stabilizes the hemithioacetal intermediate, increasing the residence time of the inhibitor on the target protein compared to non-fluorinated analogs.

References

-

PubChem Compound Summary. 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (Structural Analog/Precursor Data). National Center for Biotechnology Information. Accessed 2025.[2][3] Link[2]

-

Enamine Building Blocks. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Enamine Ltd. Technical Report. Link

-

Pattanayak, P., et al. (2023). Synthesis of 4-(Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation. Journal of Organic Chemistry. Link

-

Appretech Scientific. Catalog Entry: Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate.[4]Link

Sources

The Fluorinated Warhead: Engineering Bioactivity with Trifluoromethyl Isoxazole Aldehyde

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated the exploration of "privileged electrophiles"—functional groups that balance reactivity with metabolic stability. The Trifluoromethyl Isoxazole Aldehyde (TFIA) moiety represents a high-value scaffold in this domain. By synergizing the strong electron-withdrawing nature of the trifluoromethyl (

This guide dissects the bioisosteric potential, synthetic pathways, and kinetic validation of TFIA, providing a roadmap for its integration into lead optimization campaigns.

The Bioisosteric Rationale: Electronic Tuning

In medicinal chemistry, the aldehyde group is often dismissed as a "metabolic liability" due to rapid oxidation by aldehyde dehydrogenases (ALDH). However, the TFIA scaffold fundamentally alters this behavior through electronic modulation.

The "Gem-Diol" Stabilization Effect

Unlike electron-rich benzaldehydes, the

-

Consequence: In aqueous physiological media, the aldehyde exists primarily as a gem-diol (hydrate).

-

Benefit: This hydration protects the aldehyde from rapid oxidation while maintaining equilibrium with the reactive carbonyl form, allowing for specific nucleophilic attack by the target protein.

Bioisosteric Mapping

The TFIA scaffold serves as a bioisostere for several common moieties, offering improved physicochemical properties (Table 1).

Table 1: Bioisosteric Substitutions and Physicochemical Impact

| Parent Moiety | TFIA Replacement | Physicochemical Gain | Biological Impact |

| Benzaldehyde | 3- | Increased Lipophilicity (LogP), Reduced Metabolic Clearance | Enhanced membrane permeability; evasion of ALDH metabolism. |

| Nitro-aromatics | 3- | Elimination of toxicity (nitro reduction), Dipole alignment | Reduced mutagenic potential (Ames negative profile). |

| Michael Acceptors | 3- | Switch from Irreversible to Reversible Covalent | Tunable residence time; reduced off-target immunogenicity. |

Mechanistic Workflow: Reversible Covalent Inhibition[2]

The primary application of TFIA is as a warhead for serine/cysteine proteases or kinases with non-catalytic cysteines. The mechanism relies on the formation of a metastable thiohemiacetal (with Cys) or Schiff base (with Lys).

Pathway Diagram

The following Graphviz diagram illustrates the equilibrium dynamics of the TFIA warhead in a biological system.

Caption: Kinetic equilibrium of TFIA. The electron-deficient core favors the Gem-Diol state, protecting against metabolism while allowing reversible covalent engagement (

Synthetic Protocol: Regioselective Construction

There are two primary regioisomers: 3-

Protocol: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carbaldehyde

Objective: Synthesize the core scaffold via [3+2] cycloaddition. Scale: 10 mmol Safety: Trifluoroacetaldehyde oxime is volatile and toxic. Work in a fume hood.

Reagents:

-

Precursor A: Trifluoroacetaldehyde oxime (generated in situ or commercial).

-

Dipolarophile B: Propargyl alcohol (for hydroxymethyl intermediate) or Methyl propiolate.

-

Oxidant: N-Chlorosuccinimide (NCS) or Phenyliodine diacetate (PIDA).

-

Base: Triethylamine (

).

Step-by-Step Methodology:

-

Generation of Nitrile Oxide (In Situ):

-

Dissolve Trifluoroacetaldehyde oxime (1.13 g, 10 mmol) in DMF (20 mL).

-

Add NCS (1.33 g, 10 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

-

Checkpoint: TLC should show consumption of oxime.

-

-

Cycloaddition:

-

Add Propargyl alcohol (1.2 eq) to the reaction vessel.

-

Add

(1.2 eq) dropwise over 30 minutes at 0°C. The solution will heat slightly (exothermic). -

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Mechanism:[1][2][3][4][5][6] Base-mediated dehydrohalogenation generates Trifluoroacetonitrile oxide , which undergoes 1,3-dipolar cycloaddition with the alkyne.

-

-

Workup & Isolation:

-

Dilute with

(100 mL) and wash with water (3 x 50 mL) to remove DMF. -

Dry organic layer over

, filter, and concentrate. -

Purify via Flash Chromatography (Hexane/EtOAc 4:1).

-

Yield: Expect ~75-85% of [3-(trifluoromethyl)isoxazol-4-yl]methanol.

-

-

Oxidation to Aldehyde:

-

Dissolve the alcohol intermediate in DCM.

-

Add Dess-Martin Periodinane (1.1 eq) at 0°C. Stir for 2 hours.

-

Quench with saturated

/ -

Result: 3-(Trifluoromethyl)isoxazole-4-carbaldehyde.[6]

-

Validation: Assessing Covalent Competency

To validate the TFIA scaffold as a viable warhead, one must determine the kinetic parameters of inactivation. Unlike simple competitive inhibitors (

The Assay

This protocol determines the efficiency of the covalent bond formation.

Experimental Setup:

-

Enzyme: Recombinant Protease/Kinase (10 nM).

-

Substrate: Fluorogenic peptide substrate (

concentration). -

Inhibitor: TFIA analog (0, 0.1, 0.5, 1, 5, 10

).

Workflow:

-

Incubate Enzyme + Inhibitor for varying times (

= 0, 15, 30, 60 min). -

Add Substrate and measure residual velocity (

). -

Plot

vs. time to obtain -

Plot

vs. [I] to determine

Data Interpretation:

-

High

: Warhead is too reactive (potential toxicity). -

Low

: Scaffold has good non-covalent recognition. -

Target Profile: For TFIA, aim for moderate

(

Structural Activity Relationship (SAR) Visualization

The following diagram maps the logical flow of optimizing the TFIA scaffold for drug development.

Caption: SAR optimization logic. The R5 position is the primary vector for specificity, while the fluorinated group modulates the warhead's "temperature" (reactivity).

References

-

Pattanayak, P., & Chatterjee, T. (2023).[7] Synthesis of (4-trifluoromethyl)isoxazoles through a tandem trifluoromethyloximation/cyclization/elimination reaction. Journal of Organic Chemistry. Link

-

Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Link

-

Keeley, A., et al. (2018).[8] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry. Link

-

Sperry, J. B., & Wright, D. L. (2005). The application of nitrile oxide cycloadditions to the synthesis of isoxazoles.[9][10] Current Opinion in Drug Discovery & Development. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jelsciences.com [jelsciences.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

Methodological & Application

Application Note: Chemoselective DIBAL-H Reduction of Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate

This Application Note provides a technical guide for the DIBAL-H reduction of methyl 5-(trifluoromethyl)isoxazole-3-carboxylate . It addresses the specific chemoselective challenges posed by the 5-(trifluoromethyl)isoxazole core—specifically the lability of the N-O bond—and provides validated protocols for targeting either the aldehyde or the alcohol .

-

Partial Reduction: 5-(trifluoromethyl)isoxazole-3-carbaldehyde

-

Full Reduction: (5-(trifluoromethyl)isoxazol-3-yl)methanol

Executive Summary & Strategic Rationale

The reduction of isoxazole esters requires precise reagent selection. While Lithium Aluminum Hydride (

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this substrate.[1][2] Its Lewis acidic character and bulky isobutyl groups allow for:

-

Chemoselectivity: Reduction of the ester without disrupting the sensitive N-O bond or defluorinating the

group. -

Product Control: The ability to arrest the reaction at the aldehyde stage (at -78°C) or proceed to the alcohol (at higher temperatures/stoichiometry).

Reaction Mechanism & Pathways[3][4][5][6]

The reaction outcome is dictated by temperature and stoichiometry. The stability of the tetrahedral aluminate intermediate is the critical control point.

Mechanistic Flow[4][5][6][7][8][9]

-

Coordination: DIBAL-H coordinates to the carbonyl oxygen of the ester.[3]

-

Hydride Transfer: Hydride is transferred to the carbonyl carbon, forming a hemiacetal aluminate intermediate.

-

Divergence:

-

Path A (Low Temp): The intermediate is stable at -78°C. Hydrolysis releases the aldehyde .[3]

-

Path B (Warming): The intermediate collapses, eliminating the methoxide. The resulting aldehyde is immediately reduced by excess DIBAL-H to the alcohol .

-

Figure 1: Chemoselective pathways for DIBAL-H reduction versus the risk of ring opening with stronger hydrides.

Experimental Protocols

General Safety & Handling

-

DIBAL-H: Pyrophoric. Handle strictly under inert atmosphere (

or Ar). Use long needles/cannulas for transfer. -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for aldehyde synthesis as it stabilizes the intermediate complex.

-

Quenching: Exothermic. The "Rochelle's Salt" method is mandatory to prevent aluminum emulsion ("jelly") formation and avoid strong acidic conditions that could degrade the isoxazole.

Protocol A: Partial Reduction to Aldehyde

Target: 5-(trifluoromethyl)isoxazole-3-carbaldehyde Critical Parameter: Temperature must strictly remain below -70°C.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF). Cool under

flow. Add Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate (1.0 eq) and anhydrous DCM (0.1 M concentration) . -

Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

-

Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

-

Note: Addition rate must be slow enough to keep internal temp < -70°C.[4]

-

-

Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (Note: The intermediate may streak; look for disappearance of SM).

-

Quench (Crucial): While still at -78°C, add Methanol (excess, ~5 eq) dropwise. This destroys excess hydride without hydrolyzing the intermediate immediately.

-

Workup:

-

Pour the cold mixture into a vigorously stirring solution of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per mmol substrate).

-

Remove the cooling bath and stir vigorously at Room Temperature (RT) for 1–2 hours until two clear layers form (phase separation).

-

Separate layers.[4][3][5] Extract aqueous layer with DCM (2x).

-

Dry combined organics (

), filter, and concentrate in vacuo (bath temp < 30°C, aldehydes can be volatile).

-

Protocol B: Full Reduction to Alcohol

Target: (5-(trifluoromethyl)isoxazol-3-yl)methanol Critical Parameter: Stoichiometry (>2.0 eq) and warming.

-

Setup: Flame-dry RBF. Add Substrate (1.0 eq) and THF or DCM (0.1 M) under

. -

Cooling: Cool to -78°C initially to control the exotherm of the first hydride addition.

-

Addition: Add DIBAL-H (1.0 M, 2.5 eq) dropwise.

-

Reaction: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C or RT. Stir for 2–4 hours.

-

Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases.

-

Workup:

Quantitative Data Summary

| Parameter | Aldehyde Protocol | Alcohol Protocol |

| DIBAL-H Equivalents | 1.0 – 1.1 eq | 2.2 – 3.0 eq |

| Solvent | Toluene (preferred) or DCM | THF, DCM, or Toluene |

| Temperature | Strict -78°C | -78°C |

| Quench Method | MeOH at -78°C, then Rochelle's Salt | MeOH at 0°C, then Rochelle's Salt |

| Common Yield | 60–80% | 85–95% |

| Major Side Product | Over-reduced alcohol | Ring-opened amines (if too hot) |

Troubleshooting & Optimization

Aluminum Emulsions

The most common failure mode in DIBAL-H reductions is product loss during workup due to aluminum "jellies."

-

Solution: Do not rush the Rochelle's salt stir. It can take 1-4 hours to solubilize the aluminum species.

-

Alternative: If Rochelle's salt is unavailable, use the Fieser Method (n mL

, n mL 15% NaOH, 3n mL

Over-Reduction (Aldehyde Synthesis)

If the alcohol is observed in the aldehyde protocol:

-

Reduce DIBAL-H to exactly 1.0 eq.

-

Ensure the temperature never rises above -78°C during addition.[4][3]

-

Switch solvent to pure Toluene (stabilizes the tetrahedral intermediate).

Workup Workflow

Figure 2: The Rochelle's Salt workup protocol is essential for recovering isoxazoles from aluminum emulsions.

References

-

Sarıoğlu, A. O., et al. (2018).[7] Reduction of 5-(Trifluoromethyl)isoxazoles with Lithium Aluminum Hydride: Synthesis of (2,2,2-Trifluoroethyl)aziridines. The Journal of Organic Chemistry.

-

BenchChem. (2025).[3] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem Application Notes.

-

Organic Chemistry Portal. (n.d.). DIBAL-H Reduction: General Procedures.

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.

-

ResearchGate. (2018).[5] Work-up for DIBAL-H reduction (ester-alcohol)?.

Sources

Application Note: Reductive Amination of Isoxazole-3-Carbaldehyde

Introduction & Mechanistic Rationale

The isoxazole structural motif is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. Functionalizing the C3 position via the reductive amination of isoxazole-3-carbaldehyde is a critical pathway for synthesizing diverse amine libraries. However, this transformation presents a unique chemoselectivity challenge: the isoxazole ring contains a highly polarized and relatively weak N-O bond (BDE ~630 kJ/mol) that is exceptionally susceptible to reductive cleavage.

The Causality of Chemoselectivity

When subjected to strong reducing conditions—such as catalytic hydrogenation (H₂ with Pd/C or Pt catalysts), single-electron transfer (SET) reagents like SmI₂, or strong hydride donors like LiAlH₄—the isoxazole N-O bond undergoes facile dissociation[1]. This reductive ring cleavage yields β-aminoenones (enaminones) or β-hydroxy ketones, destroying the target pharmacophore and halting the synthetic progression[2].

To achieve chemoselective reductive amination, the reduction potential of the reagent must be finely tuned to attack the transient iminium ion without coordinating to or reducing the isoxazole oxygen. Mild hydride donors, specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN) , are the reagents of choice. The electron-withdrawing acetoxy and cyano ligands stabilize the boron-hydride bond, significantly dampening its nucleophilicity. Consequently, these reagents are stable in the mildly acidic conditions required for imine formation and exhibit absolute chemoselectivity for the highly electrophilic protonated iminium intermediate over both the unreacted aldehyde and the sensitive N-O bond[3].

Reaction Pathway & Chemoselectivity Mapping

Figure 1: Chemoselectivity pathways in the reductive amination of isoxazole-3-carbaldehyde.

Comparative Data: Reducing Agents

To guide experimental design, the following table summarizes the quantitative and qualitative performance of common reducing agents when applied to isoxazole-3-carbaldehyde.

| Reducing Agent | Typical Solvent | Imine vs. Aldehyde Selectivity | N-O Cleavage Risk | Recommendation |

| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | Excellent | Very Low | Primary Choice. Fast, mild, and safe for most amines[4]. |

| NaBH₃CN | MeOH, EtOH | Good | Very Low | Alternative. Best for sterically hindered or weakly nucleophilic amines[5]. |

| NaBH₄ | MeOH, EtOH | Poor | Low to Moderate | Not Recommended. Prone to reducing the aldehyde directly to the alcohol before imine formation. |

| H₂ + Pd/C | MeOH, EtOAc | N/A | High | Avoid. Rapidly cleaves the N-O bond to form enaminones[1]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By separating the imine formation step from the reduction step (or strictly controlling the order of addition), you prevent the premature reduction of the aldehyde to isoxazol-3-ylmethanol.

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Optimal for standard primary and secondary amines.

Reagents:

-

Isoxazole-3-carbaldehyde: 1.0 equivalent

-

Amine: 1.1 - 1.2 equivalents

-

NaBH(OAc)₃ (STAB): 1.5 - 2.0 equivalents

-

Glacial Acetic Acid (AcOH): 1.0 - 2.0 equivalents

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 - 0.2 M)

Step-by-Step Methodology:

-

Imine Pre-formation: Dissolve isoxazole-3-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE under an inert nitrogen atmosphere.

-

Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality Note: The mild acid catalyzes imine formation and protonates the resulting imine to form the highly electrophilic iminium ion, which is the actual species reduced by STAB.

-

Validation Check: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS to confirm the disappearance of the aldehyde. Do not proceed until imine formation is complete to avoid generating the alcohol byproduct.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.

-

Reaction Progression: Stir the suspension at room temperature for 2 to 16 hours. The reaction mixture will typically become a clear or slightly turbid solution as the STAB is consumed[4].

-

Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to the solvent). Causality Note: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and ensures the amine product is in its free-base form for extraction.

-

Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Stepwise Reductive Amination using NaBH₃CN

Optimal for sterically hindered or weakly nucleophilic amines (e.g., anilines, complex polycyclic amines).

Reagents:

-

Isoxazole-3-carbaldehyde: 1.0 equivalent

-

Amine: 1.1 equivalents

-

NaBH₃CN: 1.5 equivalents

-

Glacial Acetic Acid (AcOH): Catalytic to 1.0 equivalent

-

Solvent: Anhydrous Methanol (MeOH) (0.1 M)

Step-by-Step Methodology:

-

Imine Formation: Combine isoxazole-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous MeOH. Add AcOH (catalytic). Stir at room temperature for 2–3 hours. If the amine is highly hindered, stirring for up to 16 hours or adding 4Å molecular sieves may be required[5].

-

Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₃CN (1.5 eq) in MeOH dropwise[3].

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12–16 hours.

-

Quenching (Safety Critical): Quench carefully with 1N NaOH or saturated NaHCO₃. Safety Note: NaBH₃CN can generate highly toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids. Always quench with a base to maintain a pH > 8 during workup.

-

Extraction: Remove MeOH under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or DCM. Dry, concentrate, and purify as in Protocol A.

Troubleshooting & Optimization

-

Issue: Formation of Isoxazol-3-ylmethanol (Aldehyde Reduction).

-

Cause: The reducing agent attacked the aldehyde before the imine could form.

-

Solution: Increase the pre-stirring time before adding the hydride. Ensure anhydrous conditions, as water drives the equilibrium back toward the aldehyde. Use molecular sieves.

-

-

Issue: N-O Ring Cleavage Detected (Enaminone formation).

-

Cause: Exposure to overly harsh reducing conditions or transition metal contamination.

-

Solution: Strictly avoid Pd, Pt, or Ni catalysts[1]. Ensure the reaction temperature does not exceed room temperature.

-

-

Issue: Over-alkylation (Primary amine converting to tertiary amine).

-

Cause: The newly formed secondary amine competes with the primary amine starting material for the remaining aldehyde.

-

Solution: Use a slight excess of the primary amine (1.2 - 1.5 eq) or strictly utilize the stepwise Protocol B to ensure all aldehyde is consumed before reduction begins.

-

References

-

Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib (PubMed) URL: [Link]

-

Title: Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives (Orient J Chem) URL: [Link]

-

Title: A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation (University of Liverpool) URL: [Link]

- Title: US11459308B2 - Broad spectrum inhibitors of filoviruses (Google Patents)

-

Title: Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus (bioRxiv) URL: [Link]

- Title: US20150018335A1 - Carbamate compounds and of making and using same (Google Patents)

Sources

- 1. Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents [patents.google.com]

- 4. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

Strategic Functionalization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde via Knoevenagel Condensation

Executive Summary

This Application Note details the strategic functionalization of 5-(trifluoromethyl)isoxazole-3-carbaldehyde (CAS 220780-62-1) via the Knoevenagel condensation. This specific scaffold is a high-value pharmacophore in medicinal chemistry; the 5-trifluoromethyl group (

However, the electron-withdrawing nature of the

Substrate Analysis & Mechanistic Insight

Electronic Architecture

The substrate, 5-(trifluoromethyl)isoxazole-3-carbaldehyde, possesses unique electronic properties that dictate the reaction parameters:

-

Activated Electrophile: The

group at position 5 exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the aldehyde carbonyl at position 3. This makes it more reactive than benzaldehyde or unsubstituted isoxazole-3-carbaldehyde. -

Ring Lability: Isoxazoles can undergo base-induced ring opening (the Kemp elimination pathway). The presence of the

group stabilizes the ring against oxidation but sensitizes the C3-C4 bond to cleavage by strong nucleophiles or bases (e.g.,

Reaction Pathway Visualization

The following diagram illustrates the desired Knoevenagel pathway versus the competitive ring-opening side reaction.

Figure 1: Mechanistic pathway highlighting the critical divergence between productive condensation and destructive ring opening.

Critical Parameters

| Parameter | Recommendation | Rationale |

| Base Catalyst | Piperidine/Acetic Acid (1:[1]1) or L-Proline | A buffered system prevents pH spikes that trigger isoxazole ring opening. |

| Solvent | Ethanol (Anhydrous) or Water/EtOH (1:1) | Protic solvents stabilize the intermediate enolate. Water accelerates the reaction via hydrophobic effects in "on-water" protocols. |

| Temperature | 25°C – 60°C | High temperatures (>80°C) increase the risk of polymerization and ring degradation. |

| Active Methylene | Malononitrile, Ethyl Cyanoacetate, Meldrum's Acid | The |

Experimental Protocols

Method A: Buffered Organocatalytic Protocol (Standard)

Best for: Scale-up, solubility-limited substrates, and strictly anhydrous requirements.

Materials:

-

5-(Trifluoromethyl)isoxazole-3-carbaldehyde (1.0 equiv)

-

Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)

-

Piperidine (0.1 equiv)

-

Glacial Acetic Acid (0.1 equiv)

-

Ethanol (Anhydrous, 10 mL/mmol)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and active methylene compound (1.1 equiv) in anhydrous ethanol.

-

Catalyst Addition: Premix Piperidine and Acetic Acid in a small vial (forming piperidinium acetate in situ) and add this solution dropwise to the main reaction mixture.

-

Note: Using the salt form buffers the basicity, protecting the isoxazole ring.

-

-

Reaction: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1).

-

Observation: The aldehyde is highly reactive; conversion typically reaches >90% within 2–4 hours. If sluggish, heat typically to 50°C.

-

-

Work-up:

-

Cool the mixture to 0°C. The product often precipitates as a crystalline solid.

-

Filter the solid and wash with cold ethanol.

-

If no precipitate forms: Concentrate under reduced pressure, redissolve in

, wash with water, dry over

-

Method B: Green "On-Water" Protocol (High Sensitivity)

Best for: Highly sensitive substrates, green chemistry compliance, and rapid screening.

Materials:

-

5-(Trifluoromethyl)isoxazole-3-carbaldehyde (1.0 equiv)

-

Active Methylene Compound (1.0 equiv)

-

Catalyst: L-Proline (10 mol%) OR

(5 mol%) -

Solvent: Water (or Water:Ethanol 3:1)

Procedure:

-

Suspension: Suspend the aldehyde and active methylene compound in water (5 mL/mmol). The reagents may not dissolve completely; this is expected (heterogeneous "on-water" conditions).

-

Catalysis: Add L-Proline (10 mol%).

-

Sonication (Optional but Recommended): Place the flask in an ultrasonic bath at ambient temperature for 20–40 minutes. Ultrasound significantly accelerates mass transfer in this heterogeneous system.

-

Work-up:

-

The product usually precipitates as a pure solid.

-

Filter, wash with water (to remove the catalyst), and dry under vacuum.

-

Yield: Typically 85–95% with high purity, avoiding chromatographic purification.

-

Troubleshooting & Quality Control

Issue: Ring Opening (Formation of Nitriles)

-

Symptom:[1][2][3][4] Appearance of a new spot on TLC that does not correspond to the alkene; IR shows strong nitrile stretch but loss of isoxazole ring signals.

-

Cause: Base concentration too high or temperature too high.

-

Solution: Switch to Method A (Buffered) or reduce catalyst loading in Method B. Avoid metal alkoxides (

,

Issue: Cannizzaro Reaction

-

Symptom:[1][2][3][4] Formation of the corresponding alcohol and carboxylic acid.

-

Cause: Use of strong hydroxide bases (

, -

Solution: Strictly use amine bases (Piperidine, DBU) or amino acids (L-Proline).

Decision Tree for Optimization:

Figure 2: Decision logic for selecting and optimizing the condensation protocol.

References

-

Chalyk, B., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.

-

Knoevenagel Condensation Overview . (n.d.). Knoevenagel Condensation - Organic Chemistry Portal.

-

Bhosale, R., et al. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.

-

Yamazaki, S., et al. (2021).[1] Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

-

ChemScene . (n.d.). Product Data: 3-(Trifluoromethyl)isoxazole-5-carbaldehyde.

Sources

Application Note: Strategic Introduction of the Trifluoromethyl (CF3) Group into the Isoxazole Ring

This Application Note is structured to guide researchers through the specific challenges of trifluoromethylating the isoxazole scaffold. Unlike simple aromatics, the electron-deficient nature of the isoxazole ring dictates that De Novo assembly is often superior to Late-Stage Functionalization . This guide covers both, prioritizing the most robust protocols.

Executive Summary & Strategic Overview

The introduction of a trifluoromethyl (CF

However, the method of introduction depends entirely on the desired position of the CF

-

Scenario A (High Reliability): You need a 3-CF

or 5-CF -

Scenario B (High Complexity): You have a pre-existing complex isoxazole and need to add CF

(usually at C4).-

Strategy:Late-Stage Functionalization . Use Radical Trifluoromethylation (Langlois/Togni reagents).

-

Decision Matrix for Reagent Selection

Figure 1: Strategic decision tree for selecting the appropriate trifluoromethylation pathway.

De Novo Synthesis: The Gold Standard

Use this approach for building blocks and early-stage synthesis.

A. Synthesis of 5-CF -Isoxazoles

The most robust method involves the condensation of hydroxylamine with

-

Primary Reagent: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[4][5]

-

Mechanism: Nucleophilic attack of hydroxylamine on the ketone carbonyl (more electrophilic due to CF

), followed by cyclization on the ester.

Protocol 1: Condensation of ETFAA with Hydroxylamine

Target: 5-(Trifluoromethyl)isoxazol-3-ol (or tautomer).

-

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (10 mmol, 1.84 g)

-

Hydroxylamine hydrochloride (11 mmol, 0.76 g)

-

Sodium hydroxide (NaOH) (11 mmol) in Water/Ethanol (1:1).

-

-

Procedure:

-

Dissolve hydroxylamine HCl in water (10 mL). Add NaOH solution slowly at 0°C to generate free hydroxylamine.

-

Add ETFAA dropwise to the solution while maintaining temperature < 5°C.

-

Allow the mixture to warm to Room Temperature (RT) and reflux for 3–5 hours.

-

Critical Step: Acidify the solution with HCl (to pH ~2) to precipitate the isoxazol-3-ol.

-

Filter the white solid and recrystallize from ethanol/water.

-

-

Validation:

- F NMR: Look for a singlet around -63 ppm.

-

Regioselectivity: The CF

group strongly directs the initial nucleophilic attack, ensuring high fidelity for the 5-CF

B. Synthesis of 3-CF -Isoxazoles

Accessing the 3-position requires a [3+2] cycloaddition strategy.[6] The CF

-

Primary Reagent: Trifluoroacetohydroximoyl chloride (or bromide).

-

Precursor: Trifluoroacetaldehyde oxime.

Protocol 2: [3+2] Cycloaddition with Alkynes

Target: 3-(Trifluoromethyl)-5-substituted-isoxazole.[7]

-

Reagents:

-

Trifluoroacetohydroximoyl chloride (5 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene, 5.5 mmol)

-

Base: Triethylamine (Et

N) (6 mmol) -

Solvent: Dichloromethane (DCM) or Toluene.

-

-

Procedure:

-

Dissolve the alkyne and trifluoroacetohydroximoyl chloride in dry DCM (20 mL) under inert atmosphere (N

). -

Slow Addition: Add Et

N dropwise over 30 minutes at 0°C.-

Note: The base dehydrohalogenates the chloride to form Trifluoroacetonitrile Oxide in situ. This intermediate is unstable and prone to dimerization (furoxan formation) if the dipolarophile (alkyne) is not present in excess.

-

-

Stir at RT overnight.

-

Quench with water, extract with DCM, and purify via silica gel chromatography.

-

-

Validation:

-

F NMR: Signal typically shifts to -61 to -62 ppm for the 3-CF

-

F NMR: Signal typically shifts to -61 to -62 ppm for the 3-CF

Late-Stage Functionalization: The Frontier

Use this approach for diversifying pre-existing isoxazole drugs or complex scaffolds.

Direct trifluoromethylation of the isoxazole ring is challenging because the ring is electron-poor, repelling electrophilic CF

Primary Reagent: Langlois Reagent (Sodium Trifluoromethanesulfinate)

This is a stable, solid source of CF

Protocol 3: Innate Radical Trifluoromethylation (Minisci-Type)

Target: 4- or 5-Trifluoromethylation of a substituted isoxazole. Note: This reaction often yields a mixture of regioisomers and requires separation.

-

Reagents:

-

Substituted Isoxazole substrate (1.0 equiv)[8]

-

Langlois Reagent (CF

SO -

Oxidant: tert-Butyl hydroperoxide (TBHP) (4.0 equiv) or PhI(OAc)

. -

Solvent: DCM/Water (biphasic) or DMSO.

-

-

Procedure:

-

Dissolve substrate and Langlois reagent in the solvent mixture.

-

Add the oxidant slowly at RT.

-

Optional: Irradiation with Blue LEDs (if using a photoredox catalyst like Eosin Y) can enhance yields under milder conditions [2].

-

Stir for 12–24 hours.

-

Workup with saturated NaHCO

and extract.

-

-

Mechanism & Troubleshooting:

-

The oxidant generates the

CF -

The radical attacks the isoxazole ring. Due to the electron-deficient nature of isoxazole, this reaction works best if the ring has an electron-donating substituent (e.g., a methyl or methoxy group) to make it more nucleophilic toward the radical.

-

Mechanism Visualization (Radical Pathway)

Figure 2: Mechanism of Langlois Reagent-mediated radical trifluoromethylation.

Reagent Comparison & Selection Guide

| Reagent | Type | Primary Application | Pros | Cons |

| Ethyl 4,4,4-trifluoroacetoacetate | Building Block | De Novo 5-CF | Cheap, scalable, high regioselectivity. | Limited to 5-position.[5][9][10] |

| Trifluoroacetohydroximoyl chloride | Building Block | De Novo 3-CF | Access to 3-position; versatile cycloadditions. | Precursor is a skin irritant; dimerization risk. |

| Langlois Reagent (CF | Radical Source | Late-stage C-H functionalization | Stable solid, inexpensive, no heavy metals. | Poor regiocontrol; requires oxidants. |

| Togni's Reagent | Electrophilic | Activated substrates (e.g., isoxazol-5-ones) | Mild conditions; well-defined chemistry. | Expensive; poor reactivity on unactivated isoxazoles. |

References

-

Regioselective Synthesis of 5-CF3-Isoxazoles

-

Sloop, J. C., et al. "Synthesis of fluorinated isoxazoles and isoxazolines." Journal of Fluorine Chemistry, 2002.

-

-

Langlois Reagent Protocols

-

Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. [11]

-

-

1,3-Dipolar Cycloaddition for 3-CF3

-

Tanaka, K., et al. "Synthesis of 3-trifluoromethylisoxazoles." Bulletin of the Chemical Society of Japan, 1986.

-

-

Review of Trifluoromethylation Methods

-

Ma, J. A., & Cahard, D. "Update on Trifluoromethylation Strategies." Chemical Reviews, 2008.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]

Schiff base formation with 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Application Note: Schiff Base Formation with 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Part 1: Executive Summary

The incorporation of trifluoromethyl (

This specific aldehyde combines an electron-deficient isoxazole ring with a strong electron-withdrawing

Part 2: Scientific Foundation & Reactivity Profile

Electronic Landscape

The reaction is a condensation between the carbonyl of the isoxazole derivative and a primary amine.

-

Electrophile: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde. The

group at C5 inductively withdraws electron density from the ring, which in turn activates the C3-formyl group. -

Nucleophile: Primary amine (

). -

Challenge: The highly electron-deficient nature of the imine product shifts the equilibrium. If water is not effectively removed or excluded, hydrolysis back to the starting materials is rapid.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the activated aldehyde, forming a hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the Schiff base.

Figure 1: Acid-catalyzed mechanism for Schiff base formation.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 5-(CF3)isoxazole-3-CHO | 1.0 | Substrate | Handle in fume hood; potential irritant. |

| Primary Amine | 1.0 - 1.1 | Nucleophile | Slight excess ensures complete consumption of aldehyde. |

| Ethanol (Absolute) | Solvent | Medium | Must be anhydrous to prevent hydrolysis. Methanol is a viable alternative. |

| Glacial Acetic Acid | 2-3 drops | Catalyst | Mild acid avoids protonating the amine into non-nucleophilic ammonium. |

| Magnesium Sulfate | - | Desiccant | Optional: Add to reaction to scavenge water in situ. |

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

-

Weigh 1.0 mmol of 5-(trifluoromethyl)isoxazole-3-carbaldehyde.

-

Dissolve in 10 mL of absolute ethanol in a round-bottom flask (RBF).

-

Critical Check: Ensure the solution is clear. If the aldehyde is not fully soluble, gently warm to 40°C.

Step 2: Addition of Nucleophile & Catalyst

-

Add 1.0 mmol of the primary amine to the stirring aldehyde solution.

-

Note: If the amine is a solid, predissolve it in minimal ethanol.

-

-

Add 2-3 drops of glacial acetic acid .

-

(Optional) Add 0.5 g of activated 4Å molecular sieves or anhydrous

if the amine is sterically hindered or electron-poor (e.g., anilines).

Step 3: Reflux & Monitoring

-

Equip the RBF with a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Monitor via TLC:

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).

-

Visualization: UV lamp (254 nm). The Schiff base typically runs higher (less polar) than the starting amine but lower than the aldehyde. Look for the disappearance of the aldehyde spot.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes.

-

Scenario A (Precipitate Forms):

-